molecular formula C12H14N2 B8625567 1-(4-Methylphenyl)aminocyclobutanenitrile

1-(4-Methylphenyl)aminocyclobutanenitrile

Cat. No. B8625567
M. Wt: 186.25 g/mol
InChI Key: GWASQGLUWGOTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)aminocyclobutanenitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(4-methylanilino)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H14N2/c1-10-3-5-11(6-4-10)14-12(9-13)7-2-8-12/h3-6,14H,2,7-8H2,1H3

InChI Key

GWASQGLUWGOTDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCC2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trimethylsilyl cyanide (0.93 ml, 7 mmol) was added dropwise to a mixture of p-toluidine (0.535 g, 5 mmol) and cyclobutanone (0.42 g, 6 mmol). The reaction mixture was stirred at room temperature for 6 h and then concentrated under vacuum to obtain a brown liquid which was subjected to chromatography (dichloromethane) to yield 1-(4-methylphenyl)aminocyclobutanenitrile, 7a (0.912 g, 4.9 mmol, 98%) as a yellowish solid.
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
0.535 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

Sodium cyanide (0.147 g, 3 mmol) was added to a mixture of p-toluidine (0.214 g, 2 mmol) and cyclobutanone (0.21 g, 3 mmol) in 90% acetic acid (3 ml). The reaction mixture was stirred at room temperature for 12 h and then 20 ml of ethyl acetate was added. The organic layer was washed with water (3×10 ml), dried over magnesium sulfate and concentrated under vacuum to dryness to yield 1-(4-methylphenyl)aminocyclobutanenitrile, 7a (0.343 g, 1.84 mmol, 92%) as a brown solid.
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
92%

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